![molecular formula C13H14N4O2S B2843938 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 860610-83-9](/img/structure/B2843938.png)

2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

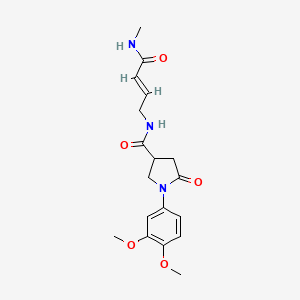

“2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .

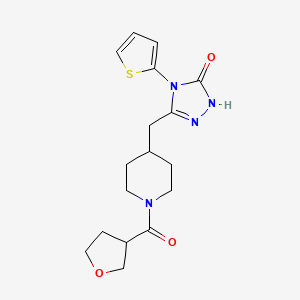

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines, to which this compound belongs, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .

Scientific Research Applications

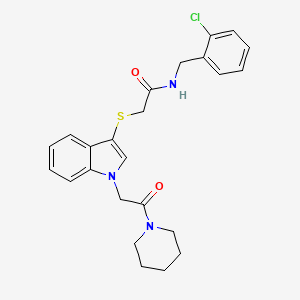

Synthesis and Biological Activity

Research has demonstrated the synthesis and antimicrobial evaluation of novel pyrido and thiazolo triazoloquinazolines, indicating their potential in addressing bacterial and fungal infections. For instance, El-Kazak and Ibrahim (2013) synthesized a series of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and evaluated their antimicrobial activity, highlighting the chemical versatility and biological relevance of this compound class (El‐Kazak & Ibrahim, 2013).

Antioxidant and Protective Effects

Furthermore, studies on related compounds have examined their antioxidant properties and protective effects against oxidative stress. For example, Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo-triazole compounds on ethanol-induced oxidative stress, showing that certain derivatives could ameliorate peroxidative injury, indicating potential therapeutic applications (Aktay et al., 2005).

Structural Characterization and Chemical Analysis

The structural and spectral characteristics of triazoloquinazoline derivatives have also been a focus. Abuelizz et al. (2021) conducted DFT calculations, Hirshfeld analysis, and X-ray crystal structure studies on synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines, contributing to the understanding of their molecular and supramolecular structures (Abuelizz et al., 2021).

Agricultural Antimicrobial Applications

Additionally, Fan et al. (2019) designed, synthesized, and evaluated quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety as antimicrobial agents in agriculture. This study revealed that some compounds exhibited significant antibacterial activities against phytopathogenic bacteria, demonstrating their potential as agricultural antibacterials (Fan et al., 2019).

Safety and Hazards

Mechanism of Action

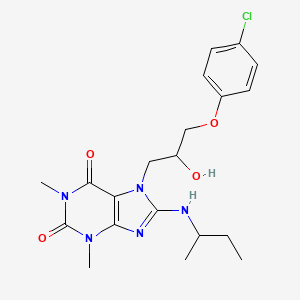

Target of Action

The primary target of 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria .

Mode of Action

The compound interacts with its target, pf-DHFR-TS, through a process of binding and inhibition . The (S) stereoisomer of the compound shows more stable binding with the active site of the enzyme . This interaction leads to the inhibition of the enzyme, disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in the Plasmodium falciparum parasite by inhibiting the enzyme pf-DHFR-TS . This enzyme is involved in the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to the death of the parasite .

Result of Action

The inhibition of the pf-DHFR-TS enzyme by the compound leads to the disruption of the Plasmodium falciparum parasite’s life cycle . This results in the death of the parasite, thereby exerting an antimalarial effect . The compound has shown in vitro antimalarial activities against the Plasmodium falciparum K1 strain .

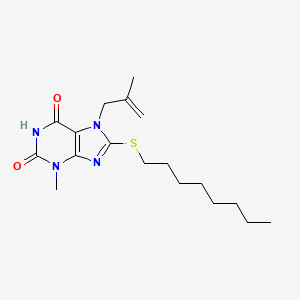

Biochemical Analysis

Biochemical Properties

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline, to which this compound belongs, are known to interact with various biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . They have been reported to demonstrate antitumor properties .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-ethyl-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-4-11-15-12-7-5-9(18-2)10(19-3)6-8(7)14-13(20)17(12)16-11/h5-6H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWACVXFFPXYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401161702 |

Source

|

| Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860610-83-9 |

Source

|

| Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)

![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)